
Navidrex-K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Navidrex-K, also known as this compound, is a useful research compound. Its molecular formula is C13H18Cl2KN3O4S2 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Clinical Applications
1. Hypertension Management
Navidrex-K is primarily indicated for treating essential hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with varying degrees of hypertension severity.
Case Study: Treatment of Moderately Severe Essential Hypertension
In a study involving 554 patients with an initial mean diastolic pressure of 130 mm Hg, the administration of this compound (0.5 mg daily) resulted in significant reductions in blood pressure over a specified follow-up period . This highlights its efficacy as a monotherapy and in combination with other antihypertensive agents.
2. Combination Therapy Efficacy
This compound is frequently used in fixed-dose combinations with other antihypertensive medications to improve patient adherence and therapeutic outcomes. A multicenter study demonstrated that the substitution of this compound for a free combination of other antihypertensives improved compliance and persistence to therapy, leading to better overall blood pressure control and reduced adverse effects .
Comparative Effectiveness
A meta-analysis comparing fixed-dose combinations including this compound with free-equivalent therapies indicated that patients on fixed-dose combinations had significantly higher adherence rates (p < 0.001). This increased adherence is associated with better clinical outcomes, including lower rates of cardiovascular events .
Study | Design | Intervention | Population Size | Follow-Up Duration | Outcomes |
---|---|---|---|---|---|
Jackson et al. (2006) | Retrospective cohort | Valsartan + HCTZ | 8711 | 1 year | Good persistence |
Hasford et al. (2007) | Retrospective cohort | ACEI + ARB | 976 | 3 years | Good adherence |
Dickson & Plauschinat (2008) | Retrospective cohort | Amlodipine + Benazepril | 5704 | 5 years | Good compliance |
Pharmacological Insights
This compound operates through mechanisms that involve the modulation of vascular tone and renal function, contributing to its antihypertensive effects. The compound's pharmacodynamics allow for effective management of blood pressure without significant respiratory suppression or sedation, making it suitable for a wide range of patients, including those at risk for adverse events associated with traditional sedatives .
特性
CAS番号 |
83487-88-1 |
---|---|
分子式 |
C13H18Cl2KN3O4S2 |
分子量 |
454.4 g/mol |
IUPAC名 |
potassium;6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;chloride |
InChI |
InChI=1S/C13H18ClN3O4S2.ClH.K/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;;/h6-8,13,16-17H,1-5H2,(H2,15,18,19);1H;/q;;+1/p-1 |
InChIキー |
ROFRCUBRLZHJIN-UHFFFAOYSA-M |
SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.[Cl-].[K+] |
正規SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.[Cl-].[K+] |
同義語 |
navidrex-K |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。